molecular formula C38H28O6P2 B12987317 (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)

(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)

Cat. No.: B12987317
M. Wt: 642.6 g/mol
InChI Key: SZFRGFQPLSPZSX-UHFFFAOYSA-N
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Description

(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide) is a chiral organophosphorus compound designed for advanced research applications, particularly in the field of asymmetric synthesis. Its molecular structure integrates a chiral [4,4'-bibenzo[d][1,3]dioxole] core with two diphenylphosphine oxide groups, making it a potential precursor or ligand in catalytic systems. The 1,3-benzodioxole core is a privileged structure in medicinal chemistry and ligand design, found in various biologically active molecules and synthetic intermediates . Chiral ligands based on similar bibenzo[d][1,3]dioxole scaffolds are known to be effective in asymmetric hydrogenation and other transition-metal-catalyzed reactions, where they induce high enantioselectivity in the formation of desired products . The phosphine oxide functional groups can coordinate to metal centers and may also be reduced to phosphines for the construction of bidentate chiral ligands. Researchers value this compound for its potential to create novel catalytic environments for synthesizing enantiomerically pure compounds, which are critical in pharmaceutical development and materials science. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-diphenylphosphoryl-4-(5-diphenylphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O6P2/c39-45(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-23-21-31-37(43-25-41-31)35(33)36-34(24-22-32-38(36)44-26-42-32)46(40,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFRGFQPLSPZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28O6P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bibenzo[d]dioxole Core

  • The starting point is often the synthesis or procurement of the 4,4'-bibenzo[d]dioxole scaffold.
  • This involves coupling of 1,3-benzodioxole units, typically via oxidative coupling or transition-metal-catalyzed biaryl formation.
  • The 4,4'-linkage ensures the rigid chiral backbone necessary for stereochemical induction.

Introduction of Diphenylphosphine Groups

  • The 5,5'-positions on the bibenzo[d]dioxole core are functionalized with diphenylphosphine groups.
  • This is commonly achieved by lithiation at the 5,5' positions followed by reaction with chlorodiphenylphosphine.
  • The lithiation step requires careful control of temperature and stoichiometry to avoid side reactions and ensure regioselectivity.

Oxidation to Diphenylphosphine Oxide

  • The diphenylphosphine groups are oxidized to the corresponding diphenylphosphine oxide.
  • Typical oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
  • The oxidation step must be controlled to prevent over-oxidation or degradation of the sensitive bibenzo[d]dioxole framework.

Resolution or Enantioselective Synthesis

  • The (S)-enantiomer can be obtained either by chiral resolution of the racemic mixture or by enantioselective synthesis using chiral auxiliaries or catalysts.
  • Enantioselective synthesis is preferred for higher enantiomeric excess and yield.
  • The stereochemistry is confirmed by chiroptical methods such as optical rotation and chiral HPLC.

Detailed Preparation Method (Representative Procedure)

Step Reagents/Conditions Description Outcome
1. Preparation of 4,4'-bibenzo[d]dioxole Oxidative coupling of 1,3-benzodioxole derivatives using Pd-catalyst or Cu-mediated coupling Formation of the biaryl backbone with 4,4' linkage High yield of bibenzo[d]dioxole scaffold
2. Directed lithiation at 5,5' positions n-Butyllithium (n-BuLi), low temperature (-78 °C), inert atmosphere Regioselective lithiation at 5,5' positions Formation of dilithiated intermediate
3. Phosphination Addition of chlorodiphenylphosphine (Ph2PCl) Nucleophilic substitution to install diphenylphosphine groups Diphenylphosphine-substituted intermediate
4. Oxidation H2O2 or m-CPBA, controlled temperature Conversion of phosphine to phosphine oxide Target diphenylphosphine oxide compound
5. Enantiomeric resolution or asymmetric synthesis Chiral chromatography or use of chiral ligands/catalysts Isolation of (S)-enantiomer with high enantiomeric excess Pure (S)-[4,4'-Bibenzo[d]dioxole]-5,5'-diylbis(diphenylphosphine oxide)

Research Findings and Analytical Data

  • Purity and Enantiomeric Excess: Commercially available (S)-enantiomer is typically >98% purity with enantiomeric excess (ee) >99%, confirmed by HPLC and optical rotation measurements.
  • Melting Point: Approximately 168–172 °C, consistent with crystalline solid form.
  • Storage: The compound is sensitive to air and moisture; thus, it is stored under inert atmosphere at room temperature to maintain stability.
  • Spectroscopic Characterization:
    • ^31P NMR shows characteristic chemical shifts for phosphine oxide groups.
    • ^1H and ^13C NMR confirm the aromatic and dioxole environments.
    • Optical rotation values confirm the stereochemical purity.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Lithiation reagent n-Butyllithium Requires dry, inert atmosphere, low temperature
Phosphination reagent Chlorodiphenylphosphine Sensitive to moisture, must be freshly distilled
Oxidizing agent Hydrogen peroxide or m-CPBA Controlled addition to avoid over-oxidation
Solvent THF or diethyl ether Anhydrous solvents preferred
Temperature -78 °C (lithiation), 0–25 °C (phosphination and oxidation) Temperature control critical for selectivity
Enantiomeric resolution Chiral HPLC or crystallization Ensures high enantiomeric purity

Notes on Variations and Related Compounds

  • The (R)-enantiomer and other derivatives such as diphenylphosphine (non-oxidized) or diisopropylphosphine analogs have similar synthetic routes but differ in stereochemistry or substituents, affecting their catalytic properties.
  • The oxidation state of phosphorus (phosphine vs phosphine oxide) influences ligand behavior in catalysis and stability.
  • Modifications on the bibenzo[d]dioxole core or substituents can tailor steric and electronic properties for specific applications.

Mechanism of Action

The mechanism of action of (S)-[4,4’-Bibenzo[d][1,3]dioxole]-5,5’-diylbis(diphenylphosphine oxide) involves its ability to form stable complexes with metal ions. The diphenylphosphine oxide groups act as ligands, coordinating with metal centers and facilitating various catalytic processes . The molecular targets and pathways involved are primarily related to its role in catalysis and coordination chemistry .

Comparison with Similar Compounds

Backbone Rigidity and Dihedral Angle

The 4,4'-bibenzo[d][1,3]dioxole backbone is critical for rigidity, which reduces conformational flexibility and improves stereoselectivity. Key comparisons include:

  • SEGPHOS Derivatives : The dihedral angle in (S)-SEGPHOS-Ru complexes is narrower (~60°) than in BINAP-Ru complexes (~85°), leading to superior enantioselectivity in hydrogenating ketones and esters .
  • Difluorphos (CAS: 503538-70-3) : Incorporates tetrafluoro substituents on the backbone, further increasing rigidity and electronic modulation. This enhances enantioselectivity in polar solvents like THF .
  • SunPhos : A methyl-substituted variant (CAS: N/A) used in Ru-catalyzed hydrogenation of 3-oxoglutaric acid derivatives, achieving >95% enantiomeric excess (ee) in unconventional solvents (e.g., acetone, dioxane) .

Substituent Effects on Phosphine Groups

Modifications to the phosphine substituents significantly alter catalytic performance:

Compound Substituents Key Properties Reference
(S)-SEGPHOS Diphenylphosphine oxide High enantioselectivity in hydrogenation; compatible with Ru and Rh catalysts
(R)-DM-SEGPHOS (CAS: 850253-53-1) Bis(3,5-dimethylphenyl)phosphine Enhanced steric bulk improves selectivity in crowded substrates
BD01920353 (CAS: 2197979-90-9) Bis(3,5-di-tert-butylphenyl)phosphine Extreme steric hindrance; suitable for bulky ketone hydrogenation
BD01909108 (CAS: N/A) Bis(4-(trifluoromethyl)phenyl)phosphine Electron-withdrawing CF3 groups enhance solubility in fluorinated solvents

Solvent Compatibility and Catalytic Efficiency

  • (S)-SEGPHOS : Performs optimally in THF and dichloromethane , achieving >90% ee in hydrogenating β-keto esters .
  • SunPhos : Unique tolerance for acetone and dioxane , solvents typically avoided due to catalyst poisoning, while maintaining >95% ee .
  • Difluorphos : Fluorinated backbone allows use in polar aprotic solvents (e.g., DMF), expanding substrate scope .

Performance in Key Reactions

Asymmetric Hydrogenation

  • Ru-Catalyzed Hydrogenation :
    • (S)-SEGPHOS-Ru achieves 92–99% ee in hydrogenating α,β-unsaturated carboxylic acids .
    • SunPhos-Ru excels in 3-oxoglutaric acid derivatives , with solvent versatility reducing industrial processing costs .

Annulation Reactions

  • Rh-Catalyzed [4+2] Annulation :
    • (R)-SEGPHOS-Rh delivers 94% ee in synthesizing chiral tetracyclic structures, outperforming BINAP by 15–20% .

Stability and Handling

  • (S)-SEGPHOS : Stable under inert atmospheres at room temperature; sensitive to moisture .
  • BD01909108 : CF3 substituents improve oxidative stability but require low-temperature storage (-20°C) .

Biological Activity

(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide], with CAS number 210169-53-2, is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide) is C38H28O6P2C_{38}H_{28}O_6P_2 with a molecular weight of 642.57 g/mol. The compound features a bibenzo[d][1,3]dioxole core structure that is functionalized with diphenylphosphine oxide groups.

Synthesis

The synthesis of (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide) typically involves multi-step reactions starting from simpler precursors. The methods often include:

  • Phosphorylation reactions to introduce phosphine oxide functionalities.
  • Cyclization processes to form the bibenzo structure.
  • Chiral resolution techniques to obtain the desired stereoisomer.

Antimicrobial Activity

Research indicates that compounds similar to (S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide) exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans.

Anticancer Potential

The potential anticancer activity of phosphine oxides has been explored in several studies. For example:

  • Cell Line Studies : In vitro assays have shown that certain phosphine oxide derivatives induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Mechanistic Insights : The activity may be attributed to the ability of these compounds to interact with cellular signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various diphosphine oxides against clinical isolates. The results highlighted that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential as therapeutic agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of phosphine oxide compounds in breast cancer models. The study reported a significant reduction in tumor growth when treated with these compounds compared to controls, indicating their role in cancer therapy .

Data Summary

PropertyValue
Molecular FormulaC38H28O6P2C_{38}H_{28}O_6P_2
Molecular Weight642.57 g/mol
Antibacterial MIC31.25 - 62.5 µg/mL
Antifungal ActivityEffective against Candida albicans
Anticancer EfficacyInduces apoptosis in cancer cell lines

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